molecular formula C15H16F5N3O5 B605836 Azido-PEG3-PFP ester CAS No. 1807530-07-9

Azido-PEG3-PFP ester

Cat. No.: B605836
CAS No.: 1807530-07-9
M. Wt: 413.3
InChI Key: ZBZNPFUVVAAJIK-UHFFFAOYSA-N
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Description

This compound is particularly valuable for its ability to facilitate azide group conjugation with target molecules, enabling seamless bioorthogonal labeling and imaging across diverse biological frameworks. Its applications span drug delivery, proteomics, and bioconjugation strategies, providing profound insights into cellular pathways and disease mechanisms.

Mechanism of Action

Target of Action

Azido-PEG3-PFP ester is a PEG derivative containing an azide group and a PFP group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function, gene expression, and cellular signaling.

Mode of Action

The azide group in this compound enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction results in the modification of the target molecules, potentially altering their function or properties.

Biochemical Pathways

This compound facilitates azide group conjugation with target molecules, imparting a platform for seamless bioorthogonal labeling and imaging throughout diverse biological frameworks . This versatile employment encompasses drug delivery, proteomics, and bioconjugation strategies, unveiling a profound comprehension of cellular pathways and disease mechanisms .

Pharmacokinetics

The hydrophilic PEG spacer in this compound adds to the water solubility of this reagent . This property can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of this compound’s action is the modification of target molecules, such as proteins and amine-modified oligonucleotides . This modification can lead to changes in the function or properties of these molecules, potentially impacting various biological processes. The specific molecular and cellular effects can vary depending on the nature of the target molecule and the context of its use.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry facilitated by the azide group can be affected by the presence of copper ions . Additionally, the stability and efficacy of this compound may be influenced by factors such as temperature and pH, although specific details may require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-PFP ester is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The synthesis typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.

    Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.

    Esterification: The final step involves the esterification of the azido-PEG intermediate with pentafluorophenol (PFP) to form the this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-PFP ester undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group readily participates in copper-catalyzed Click Chemistry reactions with alkynes, forming stable triazole linkages.

    Substitution Reactions: The PFP ester group can undergo nucleophilic substitution reactions with primary amines, forming amide bonds.

Common Reagents and Conditions

    Copper-Catalyzed Click Chemistry: Common reagents include copper sulfate and sodium ascorbate, typically conducted in aqueous or organic solvents.

    Nucleophilic Substitution: Primary amines or amine-modified molecules are used as nucleophiles, often in the presence of a base such as triethylamine.

Major Products Formed

    Triazole Derivatives: Formed from Click Chemistry reactions with alkynes.

    Amide Derivatives: Formed from nucleophilic substitution reactions with primary amines.

Scientific Research Applications

Azido-PEG3-PFP ester has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex molecules through Click Chemistry and bioconjugation reactions.

    Biology: Facilitates the labeling and imaging of biomolecules, aiding in the study of cellular pathways and interactions.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Comparison with Similar Compounds

Azido-PEG3-PFP ester can be compared with other similar compounds, such as:

    Azido-PEG4-PFP ester: Contains an additional PEG unit, providing increased hydrophilicity and flexibility.

    Azido-PEG2-PFP ester: Contains one less PEG unit, resulting in reduced hydrophilicity and flexibility.

    Azido-PEG3-NHS ester: Uses an N-hydroxysuccinimide (NHS) ester instead of a PFP ester, which is more susceptible to hydrolysis.

The uniqueness of this compound lies in its balance of hydrophilicity, stability, and reactivity, making it a versatile tool for various applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F5N3O5/c16-10-11(17)13(19)15(14(20)12(10)18)28-9(24)1-3-25-5-7-27-8-6-26-4-2-22-23-21/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZNPFUVVAAJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122807
Record name Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807530-07-9
Record name Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807530-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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